![molecular formula C9H11NO2S B2438504 Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate CAS No. 349662-85-7](/img/structure/B2438504.png)
Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate
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Description
“Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate” is a chemical compound with the formula C9H11NO2S . It has a molecular weight of 197.26 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate” are not detailed in the search results. The only available information is its chemical formula, C9H11NO2S, and its molecular weight, 197.26 .Scientific Research Applications
- Thiophene derivatives, including Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate, have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable in these applications .
- Thiophene derivatives, including Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate, serve as corrosion inhibitors in industrial chemistry and material science .
- Researchers have synthesized and screened thiophene derivatives for various biological activities:
- Thiophene derivatives are synthesized using condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These methods allow access to diverse thiophene structures .
- Scheme 1 illustrates some important biological compounds based on the thiophene ring system. Understanding their structures and properties informs further research and applications .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Biological Screening
Synthetic Methods
Biological Compounds with Thiophene Rings
!Thiophene-based drugs
properties
IUPAC Name |
methyl 2-amino-4-cyclopropylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-6(5-2-3-5)4-13-8(7)10/h4-5H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTOLHKNXMQGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |
CAS RN |
349662-85-7 |
Source
|
Record name | methyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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